molecular formula C18H20N2O2 B262774 2-methyl-N-{2-[(2-methylbenzoyl)amino]ethyl}benzamide

2-methyl-N-{2-[(2-methylbenzoyl)amino]ethyl}benzamide

Cat. No.: B262774
M. Wt: 296.4 g/mol
InChI Key: OQOKUFCVSNGMMB-UHFFFAOYSA-N
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Description

N,N’-(ethane-1,2-diyl)bis(2-methylbenzamide) is a compound with the molecular formula C18H20N2O2 It is a bis-amide derivative of benzamide, where two benzamide groups are connected by an ethane-1,2-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(ethane-1,2-diyl)bis(2-methylbenzamide) typically involves the reaction of 2-methylbenzoyl chloride with ethane-1,2-diamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of N,N’-(ethane-1,2-diyl)bis(2-methylbenzamide) can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N,N’-(ethane-1,2-diyl)bis(2-methylbenzamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-(ethane-1,2-diyl)bis(2-methylbenzamide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(ethane-1,2-diyl)bis(2-methylbenzamide) involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and induce apoptosis in cancer cells by causing DNA fragmentation. Additionally, it has been shown to inhibit the growth of leishmanial parasites by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(ethane-1,2-diyl)bis(2-methylbenzamide) is unique due to its specific combination of benzamide groups and ethane-1,2-diyl linker, which imparts distinct chemical and biological properties. Its ability to induce apoptosis and inhibit leishmanial parasites sets it apart from other similar compounds .

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

2-methyl-N-[2-[(2-methylbenzoyl)amino]ethyl]benzamide

InChI

InChI=1S/C18H20N2O2/c1-13-7-3-5-9-15(13)17(21)19-11-12-20-18(22)16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

OQOKUFCVSNGMMB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NCCNC(=O)C2=CC=CC=C2C

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCNC(=O)C2=CC=CC=C2C

Origin of Product

United States

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